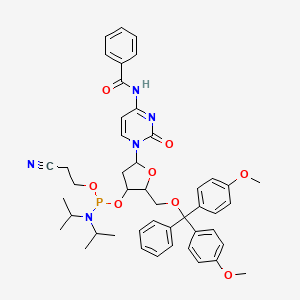
5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxycytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a nucleoside phosphoramidite derivative commonly used in the synthesis of oligonucleotides. This compound is essential in the field of molecular biology and biochemistry, particularly in the synthesis of DNA sequences for research and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of the nucleoside is protected using 4,4’-dimethoxytrityl (DMT) chloride in the presence of a base such as pyridine.
Protection of the N4-Amino Group: The N4-amino group is protected using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers to ensure high yield and purity. The process involves stringent control of reaction conditions and purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Substitution: The cyanoethyl protecting group can be removed under basic conditions, typically using ammonium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Iodine in water, tert-butyl hydroperoxide.
Bases: Pyridine, triethylamine, N-ethyl-N,N-diisopropylamine, ammonium hydroxide.
Major Products
Phosphate Triesters: Formed after oxidation of the phosphite triester.
Deprotected Nucleosides: Formed after removal of protecting groups.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in:
Antiviral and Anticancer Research: Modified oligonucleotides synthesized using this compound are investigated for their potential therapeutic applications.
Biochemical Studies: Used in the study of DNA-protein interactions and the development of diagnostic assays.
Mechanism of Action
The compound acts as a building block in the synthesis of DNA oligonucleotides. During the synthesis process, the phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester. This intermediate is then oxidized to a stable phosphate triester, completing the addition of one nucleotide to the chain . The protecting groups are subsequently removed to yield the final oligonucleotide product .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Used in similar applications but differs in the base component (thymine instead of cytosine).
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another nucleoside phosphoramidite with a different protecting group on the N4 position.
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific protecting groups, which provide stability and selectivity during the synthesis process. This makes it particularly suitable for the synthesis of high-fidelity DNA oligonucleotides .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNFMKLGRFZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N5O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














